molecular formula C22H20N2O4 B497334 7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 878722-47-5

7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B497334
CAS No.: 878722-47-5
M. Wt: 376.4g/mol
InChI Key: DSXZRNVOAFMQLD-UHFFFAOYSA-N
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Description

7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that features a benzimidazole moiety linked to a hydroxypropoxy group, which is further connected to a dihydrocyclopenta[c]chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon or platinum oxide.

    Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides, tosylates, or mesylates under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The benzimidazole moiety can interact with various enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of a benzimidazole moiety with a hydroxypropoxy group and a dihydrocyclopenta[c]chromenone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from simpler benzimidazole derivatives. The structural framework includes a benzimidazole moiety linked to a cyclopentachromene core through a hydroxypropoxy group. This unique structure is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that compounds containing benzimidazole frameworks exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit D-amino acid oxidase (DAAO), an enzyme implicated in several neurological disorders. The structure-activity relationship studies suggest that modifications on the benzimidazole ring significantly affect inhibitory potency, with IC50 values ranging from 70 nM to over 100 µM for various derivatives . This inhibition can lead to increased levels of D-serine, a crucial neurotransmitter involved in synaptic plasticity and memory formation.

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial potential of benzimidazole derivatives against pathogens like Pseudomonas aeruginosa. Compounds targeting quorum sensing mechanisms have shown promise as adjuvant therapies, reducing virulence factors and biofilm formation . The specific compound under study may exhibit similar properties due to its structural characteristics.

In Vivo Studies

In vivo studies involving related benzimidazole compounds have demonstrated efficacy in animal models. For example, one study reported that a benzimidazole derivative significantly reduced tumor growth in xenograft models at doses as low as 10 mg/kg . These findings underscore the potential therapeutic applications of the compound in oncology.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that modifications to the hydroxypropoxy group can enhance bioavailability and decrease clearance rates in animal models .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that variations in substituents on the benzimidazole ring and cyclopentachromene core significantly influence biological activity. Key observations include:

  • Positioning of Hydroxy Groups : Hydroxylation at specific positions enhances enzyme inhibition.
  • Size and Electronegativity of Substituents : Larger or more electronegative groups tend to increase binding affinity to target enzymes.
Modification TypeEffect on ActivityIC50 Range
Hydroxyl Group PositioningEnhanced DAAO inhibition70 nM - 100 µM
Substituent SizeIncreased binding affinityVaries significantly

Properties

IUPAC Name

7-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-14(11-24-13-23-19-6-1-2-7-20(19)24)12-27-15-8-9-17-16-4-3-5-18(16)22(26)28-21(17)10-15/h1-2,6-10,13-14,25H,3-5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXZRNVOAFMQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4C=NC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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